NNN glucoronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

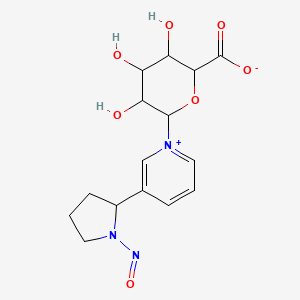

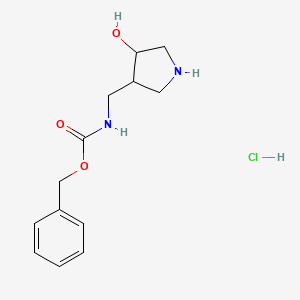

N’-Nitrosonornicotine glucuronide is a metabolite of N’-Nitrosonornicotine, a tobacco-specific N-nitrosamine. N’-Nitrosonornicotine is classified as a Group 1 carcinogen by the International Agency for Research on Cancer. It is formed during the curing process of tobacco and is widely used for biomonitoring tobacco exposure via smoke or smokeless tobacco products .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N’-Nitrosonornicotine glucuronide typically involves the glucuronidation of N’-Nitrosonornicotine. This process can be carried out enzymatically using β-glucuronidases or chemically using sodium hydroxide (NaOH). Enzymatic deconjugation is often less efficient compared to chemical methods .

Industrial Production Methods

Industrial production of N’-Nitrosonornicotine glucuronide involves the use of high-throughput methods to measure total N’-Nitrosonornicotine in human urine. This includes sample preparation, incubation, and chromatographic analysis .

Análisis De Reacciones Químicas

Types of Reactions

N’-Nitrosonornicotine glucuronide undergoes various chemical reactions, including hydrolysis and deconjugation. The hydrolysis of N’-Nitrosonornicotine glucuronide can be catalyzed by NaOH, leading to the formation of free N’-Nitrosonornicotine .

Common Reagents and Conditions

Hydrolysis: Sodium hydroxide (NaOH) is commonly used for the hydrolysis of N’-Nitrosonornicotine glucuronide.

Enzymatic Deconjugation: β-glucuronidases are used for enzymatic deconjugation, although they are less efficient compared to chemical methods.

Major Products

The major product formed from the hydrolysis of N’-Nitrosonornicotine glucuronide is free N’-Nitrosonornicotine .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of N’-Nitrosonornicotine glucuronide involves its formation from N’-Nitrosonornicotine through the process of glucuronidation. This process is catalyzed by UDP-glucuronosyltransferase enzymes, which transfer glucuronic acid to N’-Nitrosonornicotine, forming the glucuronide conjugate . The glucuronide conjugate is more water-soluble and can be readily excreted from the body.

Comparación Con Compuestos Similares

N’-Nitrosonornicotine glucuronide can be compared with other glucuronide conjugates, such as:

Morphine-6-glucuronide: A pharmacologically active glucuronide of morphine, which is the major in vivo metabolite of morphine.

Paracetamol glucuronide: A common glucuronide formed from the metabolism of paracetamol.

Propofol glucuronide: Formed from the metabolism of the anaesthetic propofol.

N’-Nitrosonornicotine glucuronide is unique due to its specific formation from a tobacco-specific N-nitrosamine and its role in biomonitoring tobacco exposure .

Propiedades

IUPAC Name |

3,4,5-trihydroxy-6-[3-(1-nitrosopyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O7/c19-10-11(20)13(15(22)23)25-14(12(10)21)17-5-1-3-8(7-17)9-4-2-6-18(9)16-24/h1,3,5,7,9-14,19-21H,2,4,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNAJRIZSDTBSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)N=O)C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-2-(2-(1H-Pyrrol-1-yl)benzo[d]thiazole-6-carboxamido)propanoic acid](/img/structure/B12316399.png)

![tert-butyl N-[(3R,4S)-4-aminooxolan-3-yl]carbamate;tert-butyl N-[(3S,4R)-4-aminooxolan-3-yl]carbamate](/img/structure/B12316416.png)

![{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B12316419.png)

![tert-butyl N-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12316445.png)

![Ethyl 2-amino-5-[[1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate](/img/structure/B12316451.png)

methyl)pyrrolidine](/img/structure/B12316470.png)